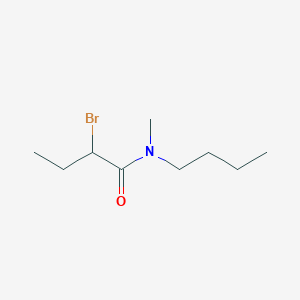

2-bromo-N-butyl-N-methylbutanamide

描述

Contextualization of Alpha-Haloamide Chemistry

Alpha-haloamides are a class of organic compounds characterized by an amide functional group with a halogen atom attached to the carbon atom adjacent to the carbonyl group (the α-carbon). Their framework is a hub of chemical reactivity, making them valuable intermediates in organic synthesis. nih.gov The presence of the electron-withdrawing halogen and the amide group influences the reactivity of the α-carbon, making it susceptible to nucleophilic attack and a participant in various bond-forming reactions. nih.govlibretexts.org

The chemistry of alpha-haloamides is extensive, encompassing their use in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov They are also pivotal in carbon-carbon cross-coupling reactions and radical-mediated transformations to create cyclic compounds. nih.gov The ability of the α-halogen to act as a leaving group is a cornerstone of their utility. libretexts.org

Specific Relevance of Alpha-Bromoamides

Within the broader class of alpha-haloamides, alpha-bromoamides hold a prominent position. The carbon-bromine bond is sufficiently labile to participate in a wide array of reactions, yet often provides a good balance of reactivity and stability for synthetic manipulations. libretexts.org Alpha-bromoamides are key precursors for the synthesis of α-amino amides, which are fundamental building blocks for peptides, proteins, and various heterocyclic compounds. nih.gov

Furthermore, they serve as substrates in the Hell-Volhard-Zelinskii reaction for the α-bromination of carboxylic acids, which are then converted to the corresponding amides. libretexts.org The reactivity of the α-bromo group also allows for their use in creating α,β-unsaturated carbonyl compounds through elimination reactions, which are valuable intermediates in synthesis. youtube.com

Overview of 2-bromo-N-butyl-N-methylbutanamide within Alpha-Bromoamide Research

This compound is a specific alpha-bromoamide that has garnered attention in chemical research. It is a brominated amide derivative with a butanamide backbone. This compound serves as a valuable building block in organic synthesis and as a reagent in various chemical transformations. Its unique substitution pattern, featuring a bromine atom at the alpha position and N-butyl and N-methyl groups, provides it with distinct chemical and physical properties that are of interest to researchers.

Chemical and Physical Properties

The molecular and physical properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₈BrNO |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1119450-23-5 |

| Appearance | Solid |

Data sourced from multiple references. nih.govscbt.comsigmaaldrich.comkeyorganics.net

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of the parent amide, N-butyl-N-methylbutanamide. A common method utilizes a brominating agent like N-bromosuccinimide (NBS) in an inert solvent. An alternative route involves the synthesis of 2-bromobutanoyl chloride followed by amidation.

The reactivity of this compound is largely dictated by the bromine atom at the α-position. This bromine atom makes the α-carbon an electrophilic center, susceptible to nucleophilic substitution reactions. This reactivity allows it to serve as a precursor for a variety of other functional groups.

Research Applications

This compound is primarily utilized in scientific research settings. Its application as an intermediate in the synthesis of more complex organic molecules is a key area of its use. In the field of proteomics, it can be employed to study protein interactions and modifications. The compound's ability to interact with enzymes and other proteins makes it a subject of interest in biochemical and medicinal chemistry research.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-butyl-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIJOPYLMDURBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295891 | |

| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-23-5 | |

| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Bromo N Butyl N Methylbutanamide and Alpha Bromoamides

Nucleophilic Substitution Reactions at the Alpha-Position

The most common reaction pathway for alpha-bromoamides is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This S_N2-type reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. A wide array of nucleophiles can be employed, leading to a diverse range of α-functionalized amides. nih.govnih.gov

The substitution of the alpha-bromine with nitrogen nucleophiles is a robust and widely used method for forming carbon-nitrogen bonds. nih.gov This reaction typically involves primary or secondary amines, which displace the bromide to yield α-amino amides. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide generated. nih.gov Kinetic studies on the reaction between N-methyl-α-bromoacetanilides and benzylamines in dimethyl sulfoxide (B87167) indicate a concerted mechanism. iaea.org Depending on the substituents, the transition state can be a five-membered ring involving hydrogen bonding or an enolate-like structure. iaea.org

The choice of reaction conditions can be crucial. For instance, silver(I) salts or insoluble silver(I) oxide can act as promoters for the reaction between (S)-2-bromopropanamides and amine nucleophiles. nih.gov In some cases, dynamic kinetic resolution (DKR) processes can be employed with chiral α-bromoamides to achieve high levels of stereocontrol, providing access to optically active α-amino acid derivatives. nih.gov

The synthesis of α-amino amides via the amination of α-bromoamides is a direct and efficient process. libretexts.orglibretexts.org These products are valuable building blocks in medicinal chemistry and for the synthesis of peptides and heterocyclic compounds. nih.govnih.gov The reaction proceeds by the direct attack of an amine on the electrophilic α-carbon of the bromo-amide. nih.gov

A variety of nitrogen nucleophiles can be used, leading to a broad scope of α-amino amide products. The reaction is a cornerstone for producing compounds like lidocaine, where diethylamine (B46881) reacts with 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.gov The general applicability allows for the synthesis of complex α-amino amides, including those containing benzoheterocyclic moieties, which have shown potential as analgesic agents. nih.gov

Table 1: Examples of α-Amino Amide Synthesis

| α-Bromoamide Precursor | Nitrogen Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Lidocaine | nih.gov |

| (αRS)-α-Bromo amide with chiral auxiliary | Dibenzylamine | (αR)-Aminated amide | nih.gov |

This table presents illustrative examples of the formation of α-amino amides from α-haloamides and nitrogen nucleophiles.

Beyond nitrogen nucleophiles, the α-bromine of alpha-bromoamides can also be displaced by oxygen and sulfur nucleophiles. nih.gov This allows for the synthesis of α-hydroxy, α-alkoxy, and α-thio amides, which are important intermediates in organic synthesis. semanticscholar.orgresearchgate.net

The reaction with oxygen nucleophiles, such as alcohols or carboxylates, typically requires basic conditions or promoters to facilitate the substitution. nih.gov Similarly, sulfur nucleophiles like thiols or thiophenols react readily with α-bromoamides to form α-thioether amides. nih.gov These reactions significantly broaden the synthetic utility of α-bromoamides as electrophilic building blocks. semanticscholar.org A general approach involves rendering the α-position of an amide electrophilic through an umpolung transformation, which then allows a wide range of heteroatom nucleophiles to be used. nih.gov

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds at the α-position of amides is a powerful tool for building molecular complexity. Alpha-bromoamides serve as excellent electrophilic partners in various cross-coupling reactions. semanticscholar.org

The Negishi coupling is a prominent transition metal-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide. wikipedia.org This reaction has been successfully applied to secondary α-bromo amides. acs.org Using a nickel-based catalyst system, such as one with a Pybox ligand, allows for the asymmetric cross-coupling of α-bromo amides with various organozinc reagents. acs.orgsigmaaldrich.com This method is notable for its tolerance of a wide array of functional groups and generally provides the coupled products in good yields and high enantiomeric excess. acs.org

Both palladium and nickel catalysts are effective, with palladium often offering higher functional group tolerance. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it highly versatile. wikipedia.org This has been demonstrated in the coupling of aryl- and alkylzinc reagents to the α-position of amides. acs.org

Table 2: Nickel-Catalyzed Asymmetric Negishi Coupling of α-Bromo Amides

| α-Bromo Amide | Organozinc Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| N-Benzyl-N-phenyl-α-bromopropionamide | PhZnCl | 95 | 93 | acs.org |

| N-Benzyl-N-phenyl-α-bromopropionamide | MeZnCl | 82 | 92 | acs.org |

| N,N-Dibenzyl-α-bromoisovaleramide | PhZnCl | 89 | 95 | acs.org |

This table showcases data from the asymmetric Negishi cross-coupling of secondary α-bromo amides, demonstrating the generality and efficiency of the method. acs.org

Alpha-bromoamides can serve as precursors to α-amido radicals under various conditions. semanticscholar.org These radical intermediates can then participate in carbon-carbon bond-forming reactions. One method involves the formation of an electron donor-acceptor (EDA) complex between the α-bromoamide and a nitrogenous base, which can then undergo photoinduced electron transfer to generate the radical. nih.gov

These electrophilic carbon-centered radicals can add to unactivated alkenes in atom-transfer radical addition (ATRA) reactions. nih.gov This process has been utilized to synthesize γ-lactams, which are privileged heterocyclic structures in pharmaceuticals. nih.gov The reaction sequence involves the formation of the α-amido radical, its addition to an alkene, and subsequent atom transfer and cyclization. nih.gov Radical-mediated transformations provide a complementary approach to ionic pathways for the functionalization of α-bromoamides. semanticscholar.orgmdpi.com

Radical-Mediated Transformations

Atom-Transfer Radical Addition (ATRA)

Atom-transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds. In the context of alpha-bromoamides like 2-bromo-N-butyl-N-methylbutanamide, this reaction typically involves the generation of an α-amido radical, which then adds to an unsaturated system, such as an alkene or alkyne. The process is often initiated by a catalyst, which facilitates the transfer of the bromine atom.

The general mechanism for the ATRA of an alpha-bromoamide to an alkene can be described as follows:

Initiation: A catalyst, often a transition metal complex or a photocatalyst, abstracts the bromine atom from the alpha-bromoamide to form an α-amido radical. nih.gov

Propagation: The newly formed radical adds to the double bond of an alkene, generating a new carbon-centered radical. This radical then abstracts a bromine atom from another molecule of the alpha-bromoamide, propagating the radical chain and forming the final product.

Various catalytic systems have been developed to promote ATRA reactions of alpha-bromoamides. For instance, cobalt complexes have been shown to be effective for the ATRA of bromodifluoroacetamides to alkenes and alkynes. More recently, photoredox catalysis, often in conjunction with a co-catalyst like a copper salt, has emerged as a mild and efficient method for initiating these transformations under visible light irradiation. nih.gov The iridium photocatalyst generates the radical, while the copper catalyst aids in the bromine atom transfer step. nih.gov

While specific studies on this compound are not prevalent, its structure suggests it would be a viable substrate for ATRA reactions, analogous to other N,N-disubstituted alpha-bromoamides.

Table 1: Examples of Catalytic Systems for ATRA of Bromo-Compounds

| Catalyst System | Substrate Type | Reaction Conditions | Reference |

| CoBr₂/dppbz/Zn | Bromodifluoroacetamides | Acetone/H₂O, 30 °C | |

| Ir(ppy)₃/IMesCuBr | Fluorinated alkyl bromides | Visible light | nih.gov |

| 4CzIPN/MnBr₂ | Bromonitromethane | Blue light irradiation | nih.gov |

Formation of Heterocyclic Scaffolds (e.g., Gamma-Lactams)

Alpha-bromoamides are valuable precursors for the synthesis of heterocyclic compounds, most notably gamma-lactams (pyrrolidin-2-ones). chemicalbook.comnih.gov These five-membered ring systems are prevalent in many biologically active molecules. The formation of gamma-lactams from alpha-bromoamides often proceeds through an intramolecular radical cyclization pathway.

For an N-allyl or N-homoallyl alpha-bromoamide, the reaction cascade is initiated by the formation of the α-amido radical. This radical can then undergo a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new carbon-centered radical. This radical is subsequently quenched, often by abstracting a hydrogen atom or another atom from the reaction medium, to yield the gamma-lactam product. sigmaaldrich.com

Photocatalysis and electron donor-acceptor (EDA) complex formation are modern strategies to initiate these cyclizations. chemicalbook.comnih.gov These methods offer mild reaction conditions and good functional group tolerance. The electrophilicity of the intermediate radical can be enhanced by the use of Lewis acids, which can broaden the scope of the reaction to include more substituted alpha-bromoamides and internal olefins. chemicalbook.com

Given the N-butyl and N-methyl substituents on this compound, intramolecular cyclization to form a lactam would require prior modification to introduce a tethered alkene on one of the N-alkyl groups. However, intermolecular reactions with alkenes followed by cyclization are also a plausible route to complex heterocyclic structures.

Rearrangement and Elimination Pathways

In addition to radical reactions, this compound and other alpha-bromoamides can undergo elimination and rearrangement reactions, often under basic conditions.

1,2-Elimination Reactions

The presence of a hydrogen atom on the carbon beta to the bromine atom allows for 1,2-elimination (or dehydrobromination) to occur, leading to the formation of an α,β-unsaturated amide. sigmaaldrich.com This reaction is typically promoted by a base, which abstracts the beta-hydrogen, leading to the concerted or stepwise expulsion of the bromide ion and the formation of a carbon-carbon double bond. sigmaaldrich.com

The mechanism of this elimination can be either E1 or E2, depending on the substrate structure, base strength, and reaction conditions. For a secondary bromide like this compound, an E2 mechanism is often favored, especially with a strong, non-nucleophilic base. The driving force for this reaction is often the formation of a thermodynamically stable conjugated system between the newly formed double bond and the amide carbonyl group.

Table 2: Factors Influencing 1,2-Elimination of Alkyl Halides

| Factor | E1 Mechanism | E2 Mechanism |

| Substrate | Favored for 3° halides | Favored for 3° > 2° > 1° halides |

| Base | Base strength is not critical | Requires a strong base |

| Solvent | Favored by polar, protic solvents | Favored by less polar, aprotic solvents |

| Leaving Group | Good leaving group is essential | Good leaving group is essential |

Aziridinone (B14675917) Intermediate Formation and Ring-Opening Reactions

Under certain conditions, alpha-bromoamides can undergo intramolecular cyclization to form a highly strained three-membered ring intermediate known as an aziridinone (or α-lactam). This transformation is typically induced by a strong base, which deprotonates the amide nitrogen (if it bears a proton) or promotes an intramolecular nucleophilic substitution.

In the case of N-monosubstituted alpha-bromoamides, deprotonation of the amide nitrogen generates an amide anion, which can then displace the adjacent bromide to form the aziridinone. For a tertiary amide like this compound, this pathway is not possible. However, related transformations can occur.

Studies on α-bromoisobutyramides have shown that treatment with potassium tert-butoxide can lead to the formation of a putative aziridinone intermediate. This highly reactive species is not isolated but is inferred from the products of its subsequent ring-opening reactions. The nucleophilic attack of the tert-butoxide on the aziridinone can occur at either of the carbonyl carbon or the alpha-carbon, leading to different ring-opened products. The reaction of an α-bromoamide with an amide anion can also lead to the formation of oxazolidin-4-ones, which are useful synthetic intermediates.

Electrochemical Reaction Mechanisms

Electrochemical methods offer an alternative approach to generating reactive intermediates from alpha-bromoamides, often under milder conditions and with greater control than traditional chemical methods. The electrochemical reduction of the carbon-bromine bond can generate an α-amido radical or a carbanion, depending on the reduction potential and the reaction conditions.

While specific electrochemical studies on this compound are scarce, the broader class of alpha-haloamides has been investigated. For example, electrochemical processes have been developed to convert α-bromoamides and diethyl bromomalonate into β-lactams. This reaction likely proceeds through the electrochemical generation of a nucleophilic species that initiates a cascade of reactions leading to the final product.

More generally, electrochemical oxidation can be used to generate α-aminoalkyl radicals from amines, which can then act as halogen-atom transfer agents to activate alkyl halides. This type of electro-oxidative strategy could potentially be applied to systems involving alpha-bromoamides, providing a metal-free and oxidant-free method for initiating radical reactions.

Carbanion Formation via C-Br Bond Cleavage

The carbon-bromine (C-Br) bond in alpha-bromoamides is susceptible to cleavage, particularly through electrochemical reduction. This process can lead to the formation of a carbanion intermediate. The bromine atom, being an effective leaving group, facilitates this transformation.

In the case of alpha-bromoamides, the electrochemical reduction process can initiate the cleavage of the C-Br bond. This cleavage is a critical step that leads to the formation of a highly reactive carbanion. This carbanion is a potent nucleophile and can participate in a variety of subsequent reactions. The general mechanism can be illustrated by the galvanostatic cathodic reduction of alpha-bromoamides in a solution containing a supporting electrolyte such as tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et₄NPF₆) in acetonitrile (B52724). nih.gov

The formation of the carbanion is a key step that enables further synthetic transformations. For instance, the electrochemically generated carbanion of an alpha-bromoamide can act as a strong base. nih.gov

| Reactant | Reaction Condition | Key Intermediate | Significance |

| Alpha-bromoamide | Electrochemical Reduction | Carbanion | Acts as a nucleophile or strong base in subsequent reactions. |

Self-Protonation and Deprotonation Pathways

A notable feature of the reactivity of certain alpha-bromoamides, particularly NH-protic ones, is the occurrence of self-protonation and deprotonation events, especially under electrochemical conditions. nih.govrsc.org In these pathways, one molecule of the alpha-bromoamide acts as a proton donor to another molecule that has been reduced to a carbanion.

This self-protonation mechanism has been proposed to occur during the electrochemical reduction of 2-bromo amides in dimethylformamide (DMF). nih.gov In this process, half of the starting bromoamide is proposed to undergo a two-electron reduction to form the carbanion, which is a strong base. This base then deprotonates another molecule of the starting bromoamide, which acts as a proton donor. nih.gov This interplay highlights the dual reactivity of the alpha-bromoamide molecule, being both a precursor to a strong base and a source of a proton.

| Molecule A (Reduced) | Molecule B (Proton Donor) | Resulting Species | Mechanism |

| Alpha-bromoamide Carbanion | Alpha-bromoamide | Debrominated amide and Brominated amide anion | Self-Protonation |

Cyclocoupling Reactions with Amide Solvents (e.g., Oxazolidinone Derivatives)

The reactive intermediates generated from alpha-bromoamides, such as the 2-bromo amide anions formed via deprotonation, can undergo further reactions. One significant pathway is the cross-cyclo-condensation reaction with amide solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). nih.gov These reactions lead to the formation of heterocyclic structures, such as oxazolidinone derivatives.

When 2-bromo-carboxamides are electrochemically reduced in DMF, the process can yield 2-dimethylamino oxazolidinone derivatives. nih.gov This transformation is believed to proceed through a formal [3+2] cycloaddition. In this reaction, the electrochemically generated 2-bromo amide anion acts as a three-atom component that reacts with the carbonyl group of the DMF solvent molecule, which serves as the two-atom component. nih.gov

This cyclocoupling reaction is a valuable method for the synthesis of polysubstituted oxazolidinones, which are important structural motifs in medicinal chemistry. The reaction demonstrates the utility of alpha-bromoamides as precursors to complex heterocyclic systems.

| Reactant 1 | Reactant 2 (Solvent) | Reaction Type | Product Class |

| 2-Bromo amide anion | N,N-Dimethylformamide (DMF) | Cross-cyclo-condensation | Oxazolidinone derivatives |

Structural Analysis and Conformational Studies of 2 Bromo N Butyl N Methylbutanamide

Amide Bond Conformation and Isomerism

The conformation of the amide bond is a cornerstone of molecular structure, dictating the three-dimensional shape and properties of a molecule. For a tertiary amide like 2-bromo-N-butyl-N-methylbutanamide, this involves restricted rotation around the C-N bond, leading to potential isomerism.

Factors Influencing Conformational Preferences

The specific three-dimensional arrangement of this compound would be influenced by a combination of electronic and steric effects, as well as its interaction with the surrounding environment.

Dipole Moment Considerations

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the summation of all individual bond dipoles and the distribution of electron density. It is a critical parameter that influences a molecule's physical properties, such as its solubility, boiling point, and interactions with other polar molecules and electric fields.

A hypothetical data table illustrating how dipole moments for different conformers might be presented is shown below. The values are for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.

Table 1: Hypothetical Calculated Dipole Moments for Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conf-1 | 0.00 | 3.5 |

| Conf-2 | 0.75 | 2.8 |

| Conf-3 | 1.20 | 4.1 |

| Conf-4 | 2.50 | 1.9 |

Computational Methodologies for Conformational Analysis

To rigorously explore the conformational possibilities of this compound, a variety of computational techniques are utilized. These methods allow for the calculation of the potential energy of different conformations, leading to the identification of the most stable structures.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orgacs.org In the context of conformational analysis, DFT is used to calculate the energy of a molecule as a function of its geometry. By systematically rotating the various single bonds in this compound and calculating the energy at each step, a potential energy surface can be mapped out.

The minima on this surface correspond to stable conformers. DFT calculations can provide highly accurate geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies for these conformers. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that are in good agreement with experimental data, should it become available. nih.gov These calculations would reveal the preferred orientations of the butyl and methyl groups around the amide nitrogen, as well as the rotational position of the bromoethyl group.

Quantum Chemical Calculations

The term "Quantum Chemical Calculations" encompasses a broad range of methods used to solve the Schrödinger equation for a molecule. rsc.orgnih.gov While DFT is a prominent example, other ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory also fall under this umbrella. youtube.com These methods differ in their level of theory and computational cost, with Coupled Cluster generally being the most accurate but also the most computationally intensive.

For a molecule of the size of this compound, a typical approach would involve an initial conformational search using a less computationally demanding method, followed by geometry optimization and energy refinement of the low-energy conformers using a higher level of theory, such as DFT or MP2. nih.gov These calculations are fundamental to understanding the intrinsic factors that govern the molecule's shape, such as steric hindrance between the alkyl groups and the bromine atom, and electronic effects like hyperconjugation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.deyoutube.com

For this compound, NBO analysis would provide a detailed picture of the electronic structure. For instance, it can quantify the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl (C=O) antibonding orbital, which is characteristic of the amide resonance. It can also reveal weaker, but still significant, hyperconjugative interactions. These might include interactions between filled bonding orbitals (e.g., C-H or C-C bonds) and empty antibonding orbitals (e.g., the C-Br σ* orbital). These delocalization effects contribute to the stability of certain conformations over others. The strength of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of their energetic importance. uni-muenchen.dewisc.edu

Table 2: Illustrative NBO Analysis of a Hypothetical Conformer of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 45.8 |

| σ (C-H) | σ* (C-Br) | 1.2 |

| σ (C-C) | π* (C=O) | 0.9 |

This table illustrates the type of data that would be generated, highlighting the dominant amide resonance and weaker hyperconjugative interactions.

Advanced Characterization and Analytical Methodologies for 2 Bromo N Butyl N Methylbutanamide

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within 2-bromo-N-butyl-N-methylbutanamide.

Infrared (IR) Spectroscopy for Amide Bond Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1630-1680 cm⁻¹. The absence of N-H stretching bands around 3300 cm⁻¹ would confirm the tertiary nature of the amide. Other significant vibrations include the C-N stretching band, which is expected to appear in the 1200-1300 cm⁻¹ range, and the C-Br stretching vibration, which is typically found in the lower frequency region of 500-600 cm⁻¹. The various C-H stretching and bending vibrations of the butyl and methyl groups will also be present.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| C-N | Stretch | 1200 - 1300 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

Computational Spectroscopy in Structural Elucidation

In the absence of extensive experimental data, computational spectroscopy serves as a valuable predictive tool. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical vibrational frequencies of this compound. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to confirm the proposed molecular structure. Furthermore, computational models can help in understanding the influence of the bromine atom on the electronic structure and vibrational properties of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would show distinct signals for the N-butyl and N-methyl groups, as well as the protons on the butanamide backbone. The N-methyl group would likely appear as a singlet. The N-butyl group would exhibit a series of multiplets. The proton on the carbon bearing the bromine atom (α-proton) would be expected to show a signal significantly downfield due to the deshielding effect of the adjacent electron-withdrawing bromine and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with the carbonyl carbon appearing at the most downfield chemical shift (typically 170 ppm or higher). The carbon attached to the bromine atom would also be significantly deshielded. The distinct signals for the N-butyl and N-methyl carbons would also be readily identifiable.

Conformational studies can be performed by analyzing the coupling constants and through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the spatial proximity of different protons, thus helping to determine the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | >170 |

| CH(Br) | Downfield multiplet | Deshielded |

| N-CH₃ | Singlet | ~35-40 |

| N-CH₂ | Multiplet | ~45-55 |

| Alkyl CH₂, CH₃ | Upfield multiplets/triplets | ~10-30 |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Reversed-phase HPLC and UHPLC are well-suited for the analysis of this compound. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure good resolution. Detection can be achieved using a UV detector, as the amide chromophore will absorb in the low UV region (around 200-220 nm). For more sensitive and specific detection, a mass spectrometer (LC-MS) can be coupled to the HPLC or UHPLC system. sigmaaldrich.comnih.gov

Table 3: Proposed HPLC/UHPLC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV (200-220 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas chromatography is another viable technique for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable choice. The use of a temperature program would be necessary to ensure the elution of the compound in a reasonable time with good peak shape. A flame ionization detector (FID) can be used for general-purpose detection, while a mass spectrometer (GC-MS) would provide definitive identification through the compound's mass spectrum and fragmentation pattern. nih.gov The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Table 4: Proposed GC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | 5% Phenyl-polysiloxane capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 1 min, then ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of specific organic compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC-MS can provide both qualitative and quantitative information. The sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and identification. The fragmentation pattern is often highly reproducible, enabling comparison with spectral libraries. nih.gov For amides, specific GC-MS methods have been developed that optimize parameters like column temperature and carrier gas flow to achieve good chromatographic peak shape and separation. google.com However, a key limitation is that the analyte must be volatile and thermally stable; less stable compounds may degrade in the high temperatures of the GC injector or column. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly well-suited for compounds that are non-volatile or thermally labile. In LC-MS, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique circumvents the need for high-temperature volatilization. nih.gov For this compound, a reversed-phase HPLC setup with a C18 column would likely be effective, using a mobile phase gradient of water and an organic solvent like acetonitrile. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, providing a strong signal for the molecular ion. ddtjournal.com LC-MS/MS, a tandem mass spectrometry approach, can further enhance sensitivity and specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. nih.gov

Below is a table outlining plausible starting parameters for the analysis of this compound using these hyphenated techniques.

| Parameter | GC-MS | LC-MS |

| Separation Column | Capillary Column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Reversed-Phase Column (e.g., C18, 100mm x 2.1mm, 1.8µm) |

| Oven/Column Temp. | 40°C (2 min hold), ramp to 280°C at 20°C/min, hold 1 min google.com | 40°C |

| Mobile Phase | Carrier Gas: Helium (1.1 mL/min) google.com | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | N/A (Temperature Program) | 5% B to 95% B over 10 minutes |

| Injector Temp. | 250°C google.com | N/A |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| MS Interface Temp. | 260°C google.com | 300°C |

| Detection Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) | Full Scan or Multiple Reaction Monitoring (MRM) |

Derivatization Strategies for Enhanced Detection

Chemical derivatization is a process where the target analyte is chemically modified to produce a new compound with properties that are more suitable for a given analytical method. nih.gov This strategy is often employed to improve volatility for GC analysis, enhance ionization efficiency for mass spectrometry, or introduce a chromophoric or fluorophoric tag for UV or fluorescence detection. nih.govsci-hub.se

For this compound, which is a tertiary amide, common derivatization strategies targeting the amide nitrogen, such as N-alkylation or N-acylation, are not directly applicable as there is no active hydrogen to replace. However, derivatization remains a relevant and powerful tool in several analytical contexts. For instance, it can be used to enhance the detection of potential precursors or degradation products that may be primary or secondary amides or amines. Furthermore, the bromine atom on the alpha-carbon presents a potential site for nucleophilic substitution, which could be exploited for derivatization.

Acylation, Alkylation, and Arylation for Analytical Purposes

Acylation is a common derivatization technique, particularly for primary and secondary amines and amides. nih.gov This reaction involves introducing an acyl group (R-C=O) into the molecule, typically by reacting it with an acyl halide or anhydride (B1165640). For analytical purposes, perfluorinated acylating agents are often used. The resulting derivatives are more volatile and thermally stable, making them ideal for GC analysis. nih.gov Furthermore, the presence of multiple fluorine atoms significantly enhances the sensitivity of detection when using an electron capture detector (ECD).

Alkylation involves the introduction of an alkyl group. This process can reduce molecular polarity and inhibit hydrogen bonding, thereby increasing the volatility of a compound for GC analysis. youtube.com While the tertiary amide nitrogen of this compound is not reactive to alkylation, this method is highly effective for related primary and secondary amides, which can be deprotonated with a strong base and subsequently alkylated with an alkyl halide. stackexchange.com Catalytic methods have also been developed for the N-alkylation of less nucleophilic amides using alcohols as alkylating agents. rsc.orgnih.gov Alkylation using reagents like methyl chloroformate has been shown to be a robust method for the analysis of amino and non-amino organic acids by GC-MS. nih.gov

Arylation is the process of introducing an aryl group to a molecule. For amides, this can be achieved at the alpha-carbon position. nih.gov For example, palladium-catalyzed α-arylation allows for the coupling of an aryl halide with the amide enolate. nih.gov This modification can be used to introduce a UV-active or fluorescent aryl group, thereby enhancing detectability by HPLC-UV or HPLC-fluorescence. nih.gov Chemoselective intermolecular α-arylation of amides can be achieved even in the presence of other functional groups. nih.gov

Tailoring Derivatization for Specific Detection Modalities

The choice of derivatization strategy is heavily influenced by the intended analytical detector. sci-hub.se By carefully selecting the derivatizing reagent, the analyte's properties can be tailored for optimal detection.

For Mass Spectrometry (MS): The goal is often to enhance ionization efficiency and to direct the fragmentation process. A derivatizing agent can introduce a permanently charged group or a group that is easily ionized, leading to a significant increase in signal intensity in LC-MS. ddtjournal.com In tandem MS (MS/MS), derivatization can be designed to yield a specific, high-intensity product ion upon fragmentation, which is invaluable for developing highly selective and sensitive multiple reaction monitoring (MRM) assays. ddtjournal.comnih.gov

For Spectroscopic Detectors (UV, Fluorescence): When using HPLC with UV or fluorescence detection, derivatization is used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. nih.gov Arylation, for instance, introduces a phenyl group that absorbs UV light. nih.gov For highly sensitive fluorescence detection, reagents like dansyl chloride can be reacted with primary or secondary amines to attach a highly fluorescent tag. ddtjournal.com

The following table summarizes how different derivatization strategies can be tailored for specific detection methods.

| Derivatization Strategy | Reagent Example | Target Analyte Group | Purpose | Detection Modality |

| Acylation | Pentafluoropropionic Anhydride | Primary/Secondary Amine/Amide | Increase volatility, add electrophore | GC-ECD, GC-MS nih.gov |

| Alkylation | Methyl Chloroformate | Carboxyl, Amine | Increase volatility, improve chromatography | GC-MS nih.gov |

| Arylation | Aryl Bromide (with Pd catalyst) | α-Carbon of Amide | Add chromophore, improve fragmentation | HPLC-UV, LC-MS nih.govnih.gov |

| Fluorescent Tagging | Dansyl Chloride | Primary/Secondary Amine | Add fluorophore for high sensitivity | HPLC-Fluorescence ddtjournal.com |

Applications of Alpha Bromoamides in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

Alpha-bromoamides, including 2-bromo-N-butyl-N-methylbutanamide, are highly regarded as versatile synthetic intermediates in organic synthesis. nih.gov Their utility stems from the chemically reactive nature of their structure, particularly the carbon-bromine bond at the alpha position. This framework is rich with "chemically touchable" atoms, making the entire functional group an efficient platform for numerous chemical transformations. nih.gov

The bromine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This reactivity allows α-bromoamides to serve as key starting materials or intermediates for introducing specific structural motifs into a molecule. They are frequently used as reagents in organic synthesis and as foundational building blocks for constructing more complex molecular structures. The reactions they participate in are diverse and include α-aminations, radical cyclizations, and various transition metal-catalyzed coupling reactions. nih.gov

Key transformations involving α-bromoamides include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines or thiols.

Reduction: The compound can be reduced to the corresponding N-butyl-N-methylbutanamide.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form α-radical amides, which can then participate in a range of carbon-carbon bond-forming reactions. nih.gov

Building Blocks for Complex Molecular Architectures

The reactivity of α-bromoamides makes them exceptional building blocks for the synthesis of complex molecular architectures, particularly in the construction of heterocyclic compounds and other frameworks of biological and pharmaceutical importance. nih.gov Their ability to participate in both intramolecular and intermolecular reactions allows for the assembly of intricate cyclic and acyclic systems.

A prominent example is their use as precursors for β-lactams (azetidin-2-ones), which form the core structural motif of many important antibiotics. nih.gov Through base-promoted intramolecular cyclization, α-haloamides derived from α-amino acids can be efficiently converted into these valuable, often enantiopure, heterocyclic structures. nih.gov Furthermore, α-bromoamides can be utilized in domino reactions, where a sequence of reactions occurs in a single pot to rapidly build molecular complexity. nih.gov For instance, they can react with components like alkoxymethylene malonate derivatives in a domino sequence to form bicyclic lactams. nih.gov The ability to use these compounds to introduce specific, functionalized fragments makes them analogous to other specialized building blocks used in the diversity-oriented synthesis of complex targets like peptidomimetic inhibitors. acs.orgacs.org

Strategies for Post-Synthetic Modification

The concept of post-synthetic modification involves altering a core molecular structure after its initial assembly to introduce new functional groups or properties. Alpha-bromoamides are well-suited for this strategy, as the bromo-functionalized amide can be viewed as a scaffold that is ready for further chemical elaboration. nih.govpreprints.org

The halogenated amide scaffold of compounds like this compound offers multiple avenues for functionalization. The primary site of reactivity is the α-carbon bearing the bromine atom. nih.gov A wide range of new carbon-carbon and carbon-heteroatom bonds can be formed at this position, significantly diversifying the molecular structure.

Strategies for functionalizing these scaffolds include:

α-Amination: α-Amino amides are valuable subunits in peptides and proteins and can be synthesized directly from α-bromoamides. nih.gov For example, copper-catalyzed α-amination using phenylhydroxylamine has been developed, proceeding through a proposed radical-intermediate mechanism. nih.gov

Metal-Catalyzed Cross-Coupling: The polarity of the α-carbon can be reversed using metal catalysis, enabling cross-coupling reactions with aryl organometallic reagents to achieve α-arylation. nih.gov This is a valuable alternative to the more traditional arylation of amide enolates. nih.gov

Radical Transformations: With growing interest in sustainable chemistry, visible-light photoredox catalysis has become a powerful tool for generating α-radical amides from α-bromoamides under mild conditions. nih.gov These radicals can then be coupled with a wide variety of partners to form new C-C bonds. nih.gov

The table below summarizes some of the key functionalization reactions for α-bromoamide scaffolds.

| Reaction Type | Reagent/Catalyst System | Resulting Structure |

| α-Amination | Phenylhydroxylamine / Copper catalyst | α-Amino Amide |

| Intramolecular α-Alkylation | Base (e.g., Cs₂CO₃) | β-Lactam |

| α-Arylation | Aryl Organometallics / Metal Catalyst | α-Aryl Amide |

| Radical Coupling | Visible Light Photoredox Catalyst | α-Alkylated/Arylated Amide |

This table is based on synthetic transformations described for the general class of α-haloamides. nih.gov

While the direct use of this compound as a primary organic linker in MOF synthesis is not extensively documented in the reviewed literature, the functional groups present in α-bromoamides hold potential for their integration into MOF research via PSM strategies.

Theoretically, a bifunctional molecule containing both a standard MOF-linking group (like a carboxylate or azole) and a latent α-bromoamide moiety could be incorporated into a MOF structure. The α-bromoamide group would initially be a passive component of the framework's struts. After the MOF is assembled, this group would be available as a reactive handle within the pores. The bromine atom could then be targeted for subsequent chemical reactions, such as the nucleophilic substitutions or metal-catalyzed couplings discussed previously. This approach would effectively "functionalize" the interior surface of the MOF, anchoring new chemical entities that could alter the framework's catalytic activity, absorption properties, or sensing capabilities. This strategy leverages the well-established reactivity of the α-bromoamide scaffold for the advanced engineering of functional materials.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of α-haloamides, including 2-bromo-N-butyl-N-methylbutanamide, traditionally involves the amidation of an α-haloacyl halide. Future research is expected to focus on developing more efficient, safer, and environmentally benign synthetic pathways.

One promising direction is the exploration of catalytic direct amidation . Conventional amide bond formation often requires stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk The development of catalysts, such as those based on boronic acids, could enable the direct coupling of 2-bromobutanoic acid with N-butyl-N-methylamine, potentially at lower temperatures and with higher atom economy. ucl.ac.uk

Another area of interest is the catalytic α-bromination of the parent amide , N-butyl-N-methylbutanamide. This would involve the development of selective catalysts that can introduce a bromine atom at the α-position without affecting other parts of the molecule. This approach could offer a more direct route compared to multi-step sequences.

Furthermore, the application of flow chemistry presents a significant opportunity. Performing the synthesis of this compound in a continuous flow reactor could offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability. nih.gov For instance, the reaction of 2-bromoacetyl bromide with anilines has been successfully adapted to flow conditions, suggesting the feasibility for analogous systems. nih.gov

Exploration of New Reactivity Pathways

The bromine atom at the α-position makes this compound an excellent electrophile for a variety of nucleophilic substitution reactions. While its use in forming C-N, C-O, and C-S bonds is expected, future research can delve into more complex and novel transformations.

A key area for exploration is its use in transition metal-catalyzed cross-coupling reactions . Nickel-catalyzed Negishi cross-coupling reactions have been successfully employed with racemic α-bromo amides and organozinc reagents to produce enantiopure α-chiral amides. nih.gov Applying this methodology to this compound with various organometallic reagents could lead to a wide range of α-substituted butanamides, which are valuable building blocks in medicinal chemistry and materials science.

The potential for radical-mediated transformations also warrants investigation. α-Haloamides can serve as precursors to carbon-centered radicals through processes like atom transfer radical cyclization (ATRC) or photoredox catalysis. nih.gov Research could explore intramolecular cyclization reactions if an unsaturated moiety is present in the butyl or methyl group, or intermolecular radical additions to alkenes and alkynes, thereby expanding the synthetic utility of this compound.

Another emerging area is umpolung amide synthesis . This "reverse polarity" approach involves the reaction of α-halo nitroalkanes with amines. researchgate.netresearchgate.net While not a direct reaction of this compound itself, understanding the principles of umpolung synthesis could inspire novel disconnections and synthetic strategies where related α-bromo species act as acyl anion equivalents.

Advanced Computational Modeling for Mechanism and Conformation

Computational chemistry offers powerful tools to understand the structure, reactivity, and reaction mechanisms of molecules like this compound at a level of detail that is often inaccessible experimentally.

Future research could employ Density Functional Theory (DFT) and other high-level computational methods to investigate several key aspects:

Conformational Analysis: The N-butyl and N-methyl groups can adopt various conformations, which can influence the molecule's reactivity. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation: For the reactivity pathways mentioned above (e.g., nucleophilic substitution, cross-coupling), computational modeling can be used to calculate the transition state structures and activation energies. This can provide a deep understanding of the reaction mechanism, rationalize observed selectivities, and guide the design of more efficient catalysts and reaction conditions.

Spectroscopic Correlation: Advanced computational models can predict spectroscopic data (e.g., NMR, IR spectra). nih.gov Correlating these predictions with experimental data can provide a more robust characterization of the molecule and its reaction products.

| Computational Focus Area | Potential Insights for this compound |

| Conformational Analysis | Understanding the preferred 3D structure and its influence on reactivity. |

| Reaction Mechanism Studies | Elucidating the step-by-step process of its reactions to optimize conditions. |

| Spectroscopic Prediction | Aiding in the structural confirmation of reaction products. |

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and industrial processes. acs.org Future work on this compound should prioritize sustainability.

A major focus will be the development of biocatalytic methods for its synthesis and transformation. Enzymes, such as lipases and amidases, can operate under mild conditions (room temperature, neutral pH) and in aqueous media, offering a green alternative to traditional chemical methods. rsc.orgnih.gov Research into engineered enzymes could lead to highly selective and efficient syntheses of amides and their derivatives. rsc.org

The use of greener solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. Research should focus on utilizing benign alternatives like water, supercritical fluids (like CO2), or ionic liquids for the synthesis and reactions of this compound. acs.orgyoutube.com

Furthermore, designing processes with high atom economy and waste minimization will be paramount. This includes the development of catalytic cycles where reagents are used in small amounts and can be recycled, as well as designing synthetic routes that avoid the use of protecting groups, thereby reducing the number of steps and the amount of waste generated. The development of eco-friendly brominating agents, which avoid the use of liquid bromine and improve bromine atom efficiency, could also be a significant step towards greener processes. rsc.orgwordpress.com

| Sustainable Approach | Application to this compound Chemistry |

| Biocatalysis | Employing enzymes for milder and more selective synthesis and transformations. rsc.orgnih.gov |

| Green Solvents | Replacing hazardous organic solvents with water, supercritical CO2, or ionic liquids. acs.orgyoutube.com |

| Atom Economy | Designing catalytic cycles and avoiding protecting groups to minimize waste. |

| Eco-friendly Reagents | Utilizing safer and more efficient brominating agents. rsc.orgwordpress.com |

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-butyl-N-methylbutanamide?

- Methodological Answer : The synthesis typically involves bromination of the parent amide. For example, N-butyl-N-methylbutanamide can be brominated using N-bromosuccinimide (NBS) in inert solvents like dichloromethane at 0–25°C. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity while minimizing side reactions.

- Temperature control : Lower temperatures (0–5°C) improve regioselectivity for bromination at the β-position.

- Stoichiometry : A 1:1 molar ratio of substrate to NBS minimizes over-bromination.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.2–3.4 ppm (N-methyl protons) and δ 1.2–1.6 ppm (butyl chain protons) confirm alkylation.

- ¹³C NMR : A carbonyl signal near δ 170 ppm and brominated carbon at δ 45–50 ppm validate the structure.

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 248 (C₁₀H₁₉BrNO⁺) confirms molecular weight.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis (e.g., C–Br bond length ≈ 1.94 Å) resolves structural ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be experimentally validated?

- Methodological Answer : Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled substrates (e.g., deuterium at β-position) to distinguish SN2 vs. radical pathways.

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect intermediates. Lack of product inhibition suggests a non-radical pathway.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states (e.g., SN2 backside attack vs. carbocation formation). Compare calculated activation energies with experimental data .

Q. How should researchers resolve contradictions in reported yields for nucleophilic substitution reactions of this compound?

- Methodological Answer : Contradictions may arise from:

- Solvent Polarity : Higher polarity (e.g., DMF) accelerates SN2 but increases side reactions. Replicate conditions using standardized solvents.

- Nucleophile Strength : Use standardized reagents (e.g., NaN₃ in DMF) and monitor reaction progress via TLC.

- Impurity Interference : Pre-purify the substrate via recrystallization to remove residual bromine or unreacted amide.

Systematic DOE (Design of Experiments) approaches can isolate critical variables .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Use in silico tools to:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., brominated carbon) prone to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., THF vs. DMSO).

- ADMET Prediction : Evaluate steric hindrance from the butyl-methyl group using tools like Schrödinger’s QikProp.

Cross-validate predictions with experimental LC-MS/MS fragmentation patterns .

Key Research Recommendations

- Stereochemical Analysis : Combine X-ray crystallography (e.g., torsion angles in the butyl chain) with circular dichroism (CD) for chiral derivatives .

- Biological Activity Screening : Use in vitro enzyme inhibition assays (e.g., serine hydrolases) to explore pharmacodynamic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。